N6-cycloheptyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Description
N6-cycloheptyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C25H28N6O and its molecular weight is 428.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrazolo[3,4-d]pyrimidines are often designed to target specific enzymes in the body. For example, some are known to inhibit CDK4/6, enzymes that stimulate the proliferation of malignant cells .
Mode of Action
These compounds typically work by binding to their target enzyme and disrupting its function. This can lead to changes in the biochemical pathways that the enzyme is involved in .
Biochemical Pathways
The exact pathways affected would depend on the specific target of the compound. For instance, CDK4/6 inhibitors would affect the cell cycle regulation pathway .
Result of Action
The molecular and cellular effects would depend on the specific biochemical pathways that the compound affects. For CDK4/6 inhibitors, the result would typically be a reduction in cell proliferation .
Properties
IUPAC Name |
6-N-cycloheptyl-4-N-(3-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O/c1-32-21-15-9-12-19(16-21)27-23-22-17-26-31(20-13-7-4-8-14-20)24(22)30-25(29-23)28-18-10-5-2-3-6-11-18/h4,7-9,12-18H,2-3,5-6,10-11H2,1H3,(H2,27,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKKDZAKCPETOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NC4CCCCCC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.